Cas no 86-52-2 (1-(Chloromethyl)naphtalene)

1-(Chloromethyl)naphtalene is a versatile intermediate offering excellent solubility in organic solvents. Its reactive chloromethyl group enables efficient introduction of functional groups into the naphtalene ring, facilitating the synthesis of diverse compounds. This chemical exhibits moderate reactivity and stability under standard laboratory conditions.
1-(Chloromethyl)naphtalene structure
1-(Chloromethyl)naphtalene structure
Product Name:1-(Chloromethyl)naphtalene
CAS No:86-52-2
MF:C11H9Cl
MW:176.642162084579
MDL:MFCD00004042
CID:34380
PubChem ID:6845
Update Time:2025-11-03

1-(Chloromethyl)naphtalene Chemical and Physical Properties

Names and Identifiers

    • 1-(Chloromethyl)naphthalene
    • 1-Naphthylmethyl chloride
    • 1-(CHLOROMETHYL)-NAPHTHALENE
    • 1-CMN
    • a-Naphthylmethyl Chloride
    • 1-Chloromethyl naphthalene
    • 1-(Chloromethyl)naphtalene
    • 1-(Chlormethyl)naftalen
    • 1-Chloromethyl napht
    • 1-chloromethyl-naphthalen
    • 1-CHLOROMETHYLNAPHTHYL
    • 1-menaphthylchloride
    • 1-Naphtylmethyl chloride
    • chloromethylnaphthalene
    • naphth-1-ylmethyl chloride
    • 1-chloromethylnaphthalene
    • EINECS 252-469-8
    • 1-(Chloromethyl)naphthalene, 90%
    • FT-0607651
    • AKOS000120764
    • Naphthalene, alpha-chloromethyl-
    • 86-52-2
    • InChI=1/C11H9Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H
    • .alpha.-(Chloromethyl)naphthalene
    • alpha-(Chloromethyl)naphthalene
    • F2190-0269
    • 1-(Chloromethyl)naphthalene, technical, >=97.0% (GC)
    • alpha-Naphthylmethyl chloride
    • 1-CHLORO METHYLNAPHTHALENE
    • 1-Chloromethyl-naphthalene
    • C11-H9-Cl
    • CS-W017388
    • 1-(chlormethyl)naphthalen
    • alpha-chloromethylnaphthalene
    • AC-5784
    • 1-BROMO-2-(PHENOXYMETHYL)BENZENE97+%
    • 1-(Chlormethyl)naftalen [Czech]
    • LS-94536
    • 1-(chloromethyl) naphthalene
    • BRN 0636885
    • EINECS 201-678-2
    • WLN: L66J B1G
    • Naphthalene, .alpha.-(chloromethyl)-
    • Q63395890
    • UNII-KD3RZ3R8C4
    • AI3-15963
    • 1-Menaphthyl chloride
    • DTXSID5058939
    • NSC8473
    • NSC 8473
    • 1-Chloromethyinaphthalene
    • 4-05-00-01692 (Beilstein Handbook Reference)
    • Naphthalene, (chloromethyl)-
    • alphachloromethylnaphthalene
    • SCHEMBL248239
    • (Chloromethyl)naphthalene
    • (1-naphthalenyl)methyl chloride
    • KD3RZ3R8C4
    • NSC 405486
    • W-104064
    • MFCD00004042
    • E70399
    • Naphthalene, 1-chloromethyl-
    • .alpha.-Naphthylmethyl chloride
    • (1-naphthyl)methyl chloride
    • 1-naphthalenylmethyl chloride
    • 35255-58-4
    • C11H9Cl
    • NSC-8473
    • alpha-chloromethyl-naphthalene
    • EN300-18307
    • Naphthalene, 1-(chloromethyl)-
    • 1-chloromethylnaphthaline
    • 1-(Chloromethyl)naphthalene (ACI)
    • 1-(Chloromethyl)naphthalen
    • 1-Naphthalylmethyl chloride
    • α-(Chloromethyl)naphthalene
    • α-Naphthylmethyl chloride
    • LS-13927
    • 1-Naphthalenylmethyl Chloride; 1-Naphthalylmethyl Chloride; 1-Naphthylmethyl Chloride; NSC 8473; a-(Chloromethyl)naphthalene; a-Naphthylmethyl Chloride
    • NS00039132
    • MDL: MFCD00004042
    • Inchi: 1S/C11H9Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
    • InChI Key: XMWGTKZEDLCVIG-UHFFFAOYSA-N
    • SMILES: ClCC1C2C(=CC=CC=2)C=CC=1
    • BRN: 636885

Computed Properties

  • Exact Mass: 176.03900
  • Monoisotopic Mass: 176.039
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Prismatic crystal
  • Density: 1.18 g/mL at 25 °C(lit.)
  • Melting Point: 32 °C (lit.)
  • Boiling Point: 167-169 °C/25 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.635(lit.)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 0.00000
  • LogP: 3.57860
  • Solubility: Soluble in benzene and ethanol
  • Sensitiveness: Moisture Sensitive

1-(Chloromethyl)naphtalene Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302+H312-H314
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 3261 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 21/22-34
  • Safety Instruction: S26-S36/37/39-S45-S60-S20
  • RTECS:QJ2800000
  • Hazardous Material Identification: Xn
  • HazardClass:8
  • PackingGroup:II
  • TSCA:Yes
  • Storage Condition:0-10°C
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R21/22; R36/37/38

1-(Chloromethyl)naphtalene Customs Data

  • HS CODE:29036990
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-(Chloromethyl)naphtalene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Diethyl ether ;  rt → -5 °C; 20 min, -5 °C; 4 h, -5 °C → 25 °C; 8 h, 25 °C
1.2 Reagents: Water
Reference
Enantioselective, Lewis Base-Catalyzed Sulfenocyclization of Polyenes
Tao, Zhonglin; et al, Journal of the American Chemical Society, 2018, 140(10), 3569-3573

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonyl chloride Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ;  12 h, 25 - 28 °C
1.2 Reagents: Sodium chloride Solvents: Water
Reference
Light-induced FeCl3-catalyzed selective benzyl C-H chlorination with trifluoromethanesulfonyl chloride
Yang, Chen-Xi; et al, Advanced Synthesis & Catalysis, 2023, 365(23), 4144-4149

Production Method 3

Reaction Conditions
Reference
Reactions of allyl arylmethyl sulfides with dichlorocarbene under conditions of phase-transfer catalysis
Al-Shura, A. M.; et al, Vestnik Moskovskogo Universiteta, 1990, 31(4), 392-7

Production Method 4

Reaction Conditions
Reference
Synthesis of 1H-cyclobuta[de]naphthalene by organometallic methodology
Yang, Lau S.; et al, Journal of the Chemical Society, 1983, (16), 866-8

Production Method 5

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

Production Method 6

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

Production Method 7

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

Production Method 8

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

Production Method 9

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

Production Method 10

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

Production Method 11

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  < 10 °C; 30 min, 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
Reference
Studies on novel 2-imidazolidinones and tetrahydropyrimidin-2(1H)-ones as potential TACE inhibitors: Design, synthesis, molecular modeling, and preliminary biological evaluation
DasGupta, Shirshendu; et al, Bioorganic & Medicinal Chemistry, 2009, 17(10), 3604-3617

Production Method 12

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Toluene ,  Perfluorohexane ;  12 h, rt
Reference
Fluorous Solvent as a New Phase-Screen Medium between Reagents and Reactants in the Bromination and Chlorination of Alcohols
Nakamura, Hiroyuki; et al, Organic Letters, 2003, 5(8), 1167-1169

Production Method 13

Reaction Conditions
1.1 Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium ,  Dicyclohexyl[3,6-dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phos… Solvents: Toluene ;  20 h, 130 °C
Reference
Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides
Malapit, Christian A.; et al, Organic Letters, 2017, 19(15), 4142-4145

Production Method 14

Reaction Conditions
1.1 Reagents: N-Chloro-N-cyclohexylbenzenesulfonamide Catalysts: Benzil Solvents: Benzene ;  heated
Reference
N-Chloro-N-cyclohexylbenzene sulfonamide
Maynard, George D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Production Method 15

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  N-Hydroxyphthalimide Solvents: Acetonitrile ;  3 h, 80 °C
Reference
N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C-H bond using N-chlorosuccinimide
Li, Zi-Hao; et al, Organic & Biomolecular Chemistry, 2019, 17(13), 3403-3408

Production Method 16

Reaction Conditions
Reference
Synthesis by substitution of carbonyl oxygen
Pfeiffer, W. D., Science of Synthesis, 2007, 35, 155-165

Production Method 17

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3)
Reference
Arylmethyl isocyanates
Kozhushko, B. N.; et al, Zhurnal Organicheskoi Khimii, 1984, 20(4), 721-7

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Phosphoric acid
Reference
Antimicrobial activity of nitrogen-containing compounds synthesized from chloromethylated naphthalene
Babakhanov, R. A.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 1985, (5), 100-2

Production Method 19

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

Production Method 20

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

Production Method 21

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

Production Method 22

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

1-(Chloromethyl)naphtalene Raw materials

1-(Chloromethyl)naphtalene Preparation Products

1-(Chloromethyl)naphtalene Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:86-52-2)1-氯甲基萘
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1-(Chloromethyl)naphtalene Spectrogram

13C NMR
13C NMR
GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR

Additional information on 1-(Chloromethyl)naphtalene

1-(Chloromethyl)naphthalene: A Versatile Compound in Pharmaceutical and Chemical Research

1-(Chloromethyl)naphthalene, also known by its CAS number 86-52-2, is a polycyclic aromatic hydrocarbon with unique chemical properties that have attracted significant attention in both academic and industrial research. This compound belongs to the class of naphthalene derivatives, which are characterized by their two fused benzene rings. The introduction of a chloromethyl group at the 1-position of the naphthalene ring imparts distinct reactivity and functionalization potential, making it a valuable intermediate in the synthesis of complex molecules. Recent studies have highlighted its role in drug discovery, material science, and environmental chemistry, underscoring its relevance to modern scientific advancements.

The 1-(Chloromethyl)naphthalene molecule exhibits a planar structure due to the conjugation of the aromatic rings, which contributes to its stability and reactivity. The chloromethyl group, attached to the naphthalene core, serves as a versatile functional handle for further chemical modifications. This structural feature enables the compound to participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, which are critical in the development of pharmaceutical compounds. Researchers have explored its potential in the synthesis of bioactive molecules, particularly in the context of anticancer and anti-inflammatory drug design.

Recent advancements in synthetic chemistry have focused on optimizing the functionalization of 1-(Chloromethyl)naphthalene to enhance its biological activity. For instance, a 2023 study published in Chemical Communications demonstrated the use of 1-(Chloromethyl)naphthalene as a precursor for the synthesis of novel quinoline-based derivatives with potent antitumor properties. The study highlighted the importance of the chloromethyl group in modulating the pharmacokinetic profiles of these compounds, suggesting that the compound's structural characteristics play a pivotal role in drug efficacy.

Another area of interest is the application of 1-(Chloromethyl)naphthalene in the development of organic semiconductors and functional materials. Its aromatic nature and electron-deficient character make it a promising candidate for use in organic photovoltaic cells and sensors. A 2022 paper in Advanced Materials reported the successful incorporation of 1-(Chloromethyl)naphthalene into conjugated polymers, leading to improved charge transport properties and enhanced stability under harsh environmental conditions. These findings underscore the compound's potential beyond traditional pharmaceutical applications.

In the realm of environmental science, 1-(Chloromethyl)naphthalene has been studied for its role in the degradation of persistent organic pollutants. Researchers have investigated its potential as a catalyst in the oxidation of aromatic hydrocarbons, leveraging its reactivity to break down harmful substances. A 2021 review in Environmental Science & Technology emphasized the importance of understanding the environmental fate of such compounds, particularly in the context of soil and water contamination. This research highlights the need for further studies to assess the ecological impact of 1-(Chloromethyl)naphthalene and its derivatives.

The synthesis of 1-(Chloromethyl)naphthalene is a critical aspect of its application in various fields. Traditional methods often involve the chloromethylation of naphthalene derivatives under specific reaction conditions. However, recent innovations in catalytic chemistry have led to more efficient and environmentally friendly synthesis routes. A 2023 article in Organic Letters described the use of heterogeneous catalysts to achieve selective chloromethylation, reducing byproducts and improving yield. These advancements not only enhance the practicality of the compound's production but also align with the principles of green chemistry.

Furthermore, the biological activity of 1-(Chloromethyl)naphthalene has been explored in the context of drug discovery. Studies have shown that its derivatives can exhibit anti-inflammatory and antimicrobial properties. For example, a 2022 study in Journal of Medicinal Chemistry reported the synthesis of a series of 1-(Chloromethyl)naphthalene-based compounds with significant inhibitory effects on bacterial growth. These findings suggest that the compound's structural features could be exploited to develop new antibiotics, addressing the growing concern of antimicrobial resistance.

In addition to its pharmaceutical applications, 1-(Chloromethyl)naphthalene has been studied for its potential in material science. Its aromatic structure and functional groups make it suitable for use in the development of advanced materials with tailored properties. A 2021 study in ACS Applied Materials & Interfaces demonstrated the use of 1-(Chloromethyl)naphthalene in the fabrication of conductive polymers, which have applications in flexible electronics and energy storage devices. These applications highlight the compound's versatility and its potential to contribute to technological innovations.

The safety and regulatory considerations associated with 1-(Chloromethyl)naphthalene are also important for its widespread use. While the compound itself is not classified as a hazardous substance, its derivatives may require careful handling depending on their specific applications. Researchers have emphasized the importance of adhering to standard safety protocols during synthesis and application to ensure the compound's safe use in both laboratory and industrial settings.

Overall, 1-(Chloromethyl)naphthalene represents a valuable compound with diverse applications across multiple scientific disciplines. Its structural characteristics and reactivity make it a key player in the development of new pharmaceuticals, advanced materials, and environmental technologies. As research continues to uncover its potential, the compound is poised to play an increasingly important role in addressing some of the most pressing challenges in science and technology.

Further studies are needed to fully explore the capabilities of 1-(Chloromethyl)naphthalene and its derivatives. This includes investigating its long-term effects on the environment, optimizing its synthesis for industrial applications, and exploring new avenues for its use in drug discovery and material science. By continuing to build on current research, scientists can unlock the full potential of this compound and contribute to advancements in various fields.

In conclusion, 1-(Chloromethyl)naphthalene is a compound with significant potential in multiple areas of science and technology. Its structural features and reactivity make it a valuable resource for the development of new pharmaceuticals, advanced materials, and environmental technologies. As research continues to uncover its capabilities, the compound is expected to play an increasingly important role in addressing some of the most pressing challenges in science and technology.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:86-52-2)1-Chloromethyl naphthalene
sfd11799
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Quantity:200kg
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Shanghai Jinhuan Chemical CO., LTD.
(CAS:86-52-2)1-Chloromethyl naphthalene
JH250
Purity:98.00%
Quantity:25kg
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